molecular formula C16H16N2O5S B2710507 Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate CAS No. 2034299-03-9

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate

Cat. No.: B2710507
CAS No.: 2034299-03-9
M. Wt: 348.37
InChI Key: KDBLJEYDFVHKRE-UHFFFAOYSA-N
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Description

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinamido Intermediate: The synthesis begins with the preparation of the nicotinamido intermediate. This involves the reaction of nicotinic acid with an appropriate amine under dehydrating conditions to form the nicotinamide.

    Introduction of the Tetrahydrofuran-3-yl Group: The next step involves the introduction of the tetrahydrofuran-3-yl group. This can be achieved through an etherification reaction where the nicotinamido intermediate is reacted with tetrahydrofuran-3-ol in the presence of a suitable catalyst.

    Formation of the Thiophene Ring: The final step involves the formation of the thiophene ring. This can be accomplished through a cyclization reaction where the intermediate is treated with sulfur and an appropriate carbonyl compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tetrahydrofuran-3-yl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features allow it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity.

    Nicotinamido derivatives: Compounds with the nicotinamido group have comparable biological activities and applications.

    Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran ring and are used in various chemical and biological studies.

Uniqueness

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-21-16(20)12-5-7-24-15(12)18-14(19)10-2-3-13(17-8-10)23-11-4-6-22-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBLJEYDFVHKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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